3-(2-Methoxyethoxy)-7-methylbenzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyethoxy)-7-methylbenzofuran-2-carboxylicacid is an organic compound that belongs to the benzofuran family This compound is characterized by the presence of a benzofuran ring substituted with a carboxylic acid group, a methoxyethoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)-7-methylbenzofuran-2-carboxylicacid typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the methoxyethoxy and methyl groups. The carboxylic acid group is then introduced through oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethoxy)-7-methylbenzofuran-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols .
Scientific Research Applications
3-(2-Methoxyethoxy)-7-methylbenzofuran-2-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethoxy)-7-methylbenzofuran-2-carboxylicacid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: A glycol ether with similar solubility properties but different applications.
Diethylene glycol monomethyl ether: Another glycol ether used in industrial applications.
Uniqueness
3-(2-Methoxyethoxy)-7-methylbenzofuran-2-carboxylicacid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its benzofuran core is particularly significant in medicinal chemistry for the development of new therapeutic agents .
Properties
Molecular Formula |
C13H14O5 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
3-(2-methoxyethoxy)-7-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H14O5/c1-8-4-3-5-9-10(8)18-12(13(14)15)11(9)17-7-6-16-2/h3-5H,6-7H2,1-2H3,(H,14,15) |
InChI Key |
VIKUSHFZRCSZQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(O2)C(=O)O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.